molecular formula C20H25IOSi B12581269 tert-Butyl[(3-iodobut-2-en-1-yl)oxy]diphenylsilane CAS No. 473758-72-4

tert-Butyl[(3-iodobut-2-en-1-yl)oxy]diphenylsilane

Cat. No.: B12581269
CAS No.: 473758-72-4
M. Wt: 436.4 g/mol
InChI Key: FYQPBXMYUNXGFE-UHFFFAOYSA-N
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Description

tert-Butyl[(3-iodobut-2-en-1-yl)oxy]diphenylsilane is an organosilicon compound that features a tert-butyl group, an iodobut-2-en-1-yloxy group, and two phenyl groups attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl[(3-iodobut-2-en-1-yl)oxy]diphenylsilane typically involves the reaction of tert-butyl(chloro)dimethylsilane with an appropriate iodobut-2-en-1-yl alcohol derivative. The reaction is usually carried out in the presence of a base such as imidazole in a solvent like methylene chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl[(3-iodobut-2-en-1-yl)oxy]diphenylsilane can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the silicon or the organic groups attached to it.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organosilicon compounds with different functional groups replacing the iodine atom.

Scientific Research Applications

tert-Butyl[(3-iodobut-2-en-1-yl)oxy]diphenylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl[(3-iodobut-2-en-1-yl)oxy]diphenylsilane largely depends on its application. In organic synthesis, it acts as a reagent that can introduce the tert-butyl and diphenylsilane groups into target molecules. The molecular targets and pathways involved would vary based on the specific reactions and applications.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl(4-iodobutoxy)dimethylsilane
  • tert-Butyl(4-iodobutoxy)diphenylsilane

Uniqueness

The presence of both the tert-butyl and diphenylsilane groups offers versatility in various chemical reactions and applications .

Properties

CAS No.

473758-72-4

Molecular Formula

C20H25IOSi

Molecular Weight

436.4 g/mol

IUPAC Name

tert-butyl-(3-iodobut-2-enoxy)-diphenylsilane

InChI

InChI=1S/C20H25IOSi/c1-17(21)15-16-22-23(20(2,3)4,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-15H,16H2,1-4H3

InChI Key

FYQPBXMYUNXGFE-UHFFFAOYSA-N

Canonical SMILES

CC(=CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)I

Origin of Product

United States

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